REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].Cl.[N:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20][C:21](O)=[O:22])[CH:15]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C>CN(C)C=O>[Br:12][C:9]1[CH:10]=[CH:11][C:2]([NH:1][C:21](=[O:22])[CH2:20][C:16]2[CH:15]=[N:14][CH:19]=[CH:18][CH:17]=2)=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5] |f:1.2,3.4|
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)OC)C=C(C=C1)Br
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Name
|
|
Quantity
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4.5 g
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Type
|
reactant
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Smiles
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Cl.N1=CC(=CC=C1)CC(=O)O
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Name
|
|
Quantity
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10 g
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Type
|
reactant
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Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
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8.5 g
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Type
|
reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
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After stirring overnight at 20° C.
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 250-mL round-bottom flask was placed
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Type
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CUSTOM
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Details
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the reaction was quenched with 100 mL of water
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Type
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EXTRACTION
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Details
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extracted with 3×100 mL of dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layer was dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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WASH
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Details
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eluted with ethyl acetate/petroleum ether (1:2-1:1)
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
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BrC=1C=CC(=C(C(=O)OC)C1)NC(CC=1C=NC=CC1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |